molecular formula C23H16FN3O3S B12147326 (2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12147326
M. Wt: 433.5 g/mol
InChI Key: DBVSCMFKXBONLB-NDENLUEZSA-N
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Description

(2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structural features, including a fluorobenzyl group, a chromenylmethylidene moiety, and a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the thiazolo-triazine ring system.

    Introduction of the chromenylmethylidene moiety: This step involves the condensation of a chromenyl derivative with the thiazolo-triazine core, typically using reagents like aldehydes or ketones under acidic or basic conditions.

    Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the intermediate compound, often using a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, using reagents like halides or organometallics.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features may interact with biological targets, leading to the discovery of new drugs or therapeutic agents. Studies may focus on its effects on cellular processes, enzyme inhibition, or receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development and clinical trials.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can enhance the performance and durability of industrial products.

Mechanism of Action

The mechanism of action of (2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-(4-chlorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-6-(4-bromobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-6-(4-methylbenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of (2Z)-6-(4-fluorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific combination of structural features. The presence of the fluorobenzyl group, in particular, may enhance its biological activity and chemical reactivity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H16FN3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H16FN3O3S/c1-13-16(11-15-4-2-3-5-19(15)30-13)12-20-22(29)27-23(31-20)25-21(28)18(26-27)10-14-6-8-17(24)9-7-14/h2-9,11-13H,10H2,1H3/b20-12-

InChI Key

DBVSCMFKXBONLB-NDENLUEZSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)F)S3

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)F)S3

Origin of Product

United States

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